10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one
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Overview
Description
10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one is a complex organic compound with a unique structure that includes a phenothiazine core substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one typically involves the reaction of phenothiazine with 3-methylbutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives.
Scientific Research Applications
10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a similar core structure.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
10-(3-Methylbutyl)-5lambda~4~-phenothiazin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylbutyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
405298-88-6 |
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Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-(3-methylbutyl)phenothiazine 5-oxide |
InChI |
InChI=1S/C17H19NOS/c1-13(2)11-12-18-14-7-3-5-9-16(14)20(19)17-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
JEIVVPJZPFBVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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